1-Azido-3-(diazomethyl)benzene
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Overview
Description
1-Azido-3-(diazomethyl)benzene is an organic compound that features both azido and diazomethyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-(diazomethyl)benzene can be synthesized through a series of organic reactions. One common method involves the azidation of benzyl alcohol derivatives using azidotrimethylsilane (TMSN₃) in the presence of a catalyst such as copper(II) triflate. The reaction typically proceeds under mild conditions and yields the desired azide compound .
Industrial Production Methods: Continuous-flow processes and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-(diazomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Cycloaddition: The diazomethyl group can participate in 1,3-dipolar cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Diazomethane (CH₂N₂) in the presence of a suitable dipolarophile.
Major Products:
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Heterocyclic compounds such as oxadiazoles.
Scientific Research Applications
1-Azido-3-(diazomethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in photoaffinity labeling to identify molecular targets of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Azido-3-(diazomethyl)benzene involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules, while the diazomethyl group can participate in cycloaddition reactions to form stable heterocyclic structures . These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical biology and materials science .
Comparison with Similar Compounds
Diazomethane (CH₂N₂): A simple diazo compound used in organic synthesis.
Ethyl diazoacetate (N₂CHCOOEt): A commercially relevant diazo compound used in cycloaddition reactions.
Azidomethylbenzene (C₆H₅CH₂N₃): A related azide compound with similar reactivity.
Uniqueness: 1-Azido-3-(diazomethyl)benzene is unique due to the presence of both azido and diazomethyl groups on the same benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its ability to undergo both nucleophilic substitution and cycloaddition reactions makes it a valuable reagent in organic synthesis and materials science .
Properties
CAS No. |
113962-87-1 |
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Molecular Formula |
C7H5N5 |
Molecular Weight |
159.15 g/mol |
IUPAC Name |
1-azido-3-(diazomethyl)benzene |
InChI |
InChI=1S/C7H5N5/c8-10-5-6-2-1-3-7(4-6)11-12-9/h1-5H |
InChI Key |
MRCYKZAPMFIKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C=[N+]=[N-] |
Origin of Product |
United States |
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